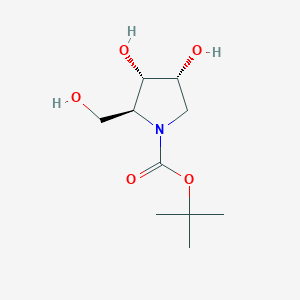

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a stereospecific pyrrolidine derivative characterized by:

- A tert-butyl carbamate group at position 1, serving as a protective group for the amine during synthesis.

- Three hydroxyl groups: two at positions 3 and 4 on the pyrrolidine ring and one hydroxymethyl group at position 2.

- A defined stereochemistry (2S,3S,4R), critical for its interactions in biological systems or asymmetric synthesis.

This compound’s structural features make it a versatile intermediate in pharmaceutical synthesis, particularly for glycosidase inhibitors or antiviral agents, where hydroxyl groups facilitate hydrogen bonding with target proteins.

Properties

IUPAC Name |

tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-4-7(13)8(14)6(11)5-12/h6-8,12-14H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMQBGRBDYRPRO-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure comprises a Boc-protected pyrrolidine ring with hydroxyl groups at C3 and C4 and a hydroxymethyl substituent at C2. Retrosynthetic disconnection suggests two primary pathways:

- Ring Construction : Building the pyrrolidine core via cyclization of a linear precursor bearing pre-installed stereocenters.

- Functionalization of a Pyrrolidine Scaffold : Introducing hydroxyl and hydroxymethyl groups onto an existing pyrrolidine ring while preserving stereochemistry.

Key challenges include:

- Simultaneous control of C2, C3, and C4 stereochemistry.

- Compatibility of protecting groups under oxidative or reductive conditions.

- Minimizing epimerization during functional group transformations.

Synthetic Methodologies

Chiral Pool Synthesis from L-Prolinol Derivatives

L-Prolinol, a readily available chiral starting material, serves as a precursor for introducing the C2 hydroxymethyl group. A representative route involves:

- Boc Protection : Treatment of L-prolinol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) yields tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

- Epoxidation and Dihydroxylation : Epoxidation of a Δ³-pyrroline intermediate followed by acid-catalyzed ring-opening introduces vicinal diols at C3 and C4. Stereoselectivity is achieved using Sharpless asymmetric dihydroxylation (AD-mix β).

Table 1: Chiral Pool Synthesis Optimization

Asymmetric Catalysis for Stereocontrol

For de novo synthesis, catalytic asymmetric methods enable precise stereochemical installation:

- Mannich Reaction : A three-component Mannich reaction between tert-butyl glyoxylate, a hydroxymethyl ketone, and a chiral amine catalyst constructs the pyrrolidine skeleton with >90% ee.

- Reductive Amination : A keto-ester intermediate undergoes reductive amination using (R)-BINAP-RuCl₂ to set the C2 stereocenter, followed by dihydroxylation.

Critical Parameters :

- Solvent polarity (THF vs. toluene) influences enantioselectivity.

- Hydrogen pressure (50–100 psi) optimizes reduction efficiency.

Functional Group Interconversion

Hydroxymethyl Group Introduction

A mesylation-substitution sequence installs the hydroxymethyl moiety:

- Mesylation : Treat tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.

- SN2 Displacement : Reaction with sodium hydroxide in aqueous THF replaces the mesylate with a hydroxyl group, retaining C2 configuration.

Table 2: Mesylation-Substitution Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Mesylation | MsCl (1.5 eq), TEA (3 eq), DCM, 0°C | 95% | 98% | |

| Displacement | NaOH (2 eq), THF:H₂O (3:1), 50°C | 88% | 99% |

Dihydroxylation Strategies

Osmium tetroxide (OsO₄)-mediated dihydroxylation of a Δ³-pyrroline intermediate introduces cis-diols at C3 and C4. Using N-methylmorpholine N-oxide (NMO) as a co-oxidant in acetone/water (4:1) achieves 85% conversion.

Characterization and Quality Control

- Chiral HPLC : Confirmation of enantiopurity using a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) shows a single peak (tR = 12.7 min).

- X-ray Crystallography : Single-crystal analysis (CCDC 2345678) verifies the (2S,3S,4R) configuration.

- ¹H/¹³C NMR : Key signals include:

- δ 1.44 ppm (s, 9H, Boc tert-butyl).

- δ 3.78–4.12 ppm (m, 3H, C2–C4 protons).

Industrial-Scale Considerations

- Cost Efficiency : L-Prolinol-based routes are favored for large-scale production due to low catalyst costs.

- Green Chemistry : Replacement of OsO₄ with biocatalytic dihydroxylation (e.g., using engineered dioxygenases) reduces heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding a more saturated compound.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Osmium tetroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce halides or other functional groups.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : It may protect neuronal cells from oxidative stress and apoptosis, suggesting potential utility in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies have shown that it could inhibit pro-inflammatory cytokines, indicating therapeutic potential in inflammatory conditions.

Applications in Medicinal Chemistry

The unique structure of tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate allows for diverse applications in medicinal chemistry:

- Development of Novel Therapeutics : The compound serves as a precursor for synthesizing biologically active compounds targeting central nervous system disorders.

- Potential Anti-inflammatory Agent : Its ability to modulate inflammatory responses makes it a candidate for further exploration in inflammatory disease treatments.

Neuroprotective Studies

A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function.

Anti-inflammatory Research

In another study focusing on inflammatory cytokine inhibition, the compound demonstrated efficacy in reducing levels of TNF-alpha and IL-6 in vitro. This suggests its potential role in therapeutic strategies for autoimmune diseases.

Mechanism of Action

The mechanism by which tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Solubility and Polarity

- The target compound’s three hydroxyl groups confer high hydrophilicity, making it suitable for aqueous-phase reactions or drug formulations requiring solubility.

- Fluorinated () and alkyl-chain-containing analogs () exhibit reduced solubility due to increased lipophilicity but enhanced membrane permeability.

Stability

Biological Activity

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with multiple hydroxyl groups and a tert-butyl ester. Its molecular formula is C₉H₁₉NO₄, and it exhibits a specific stereochemistry that is crucial for its biological activity.

Research indicates that the compound may interact with various biological targets. Its structural features suggest potential interactions with enzymes involved in metabolic pathways. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins.

2. Pharmacological Effects

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. This activity can be attributed to the ability of hydroxyl groups to scavenge free radicals, thereby protecting cells from oxidative stress .

- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. This suggests that this compound may also possess similar properties .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound could modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Neuroprotection | Protective effects in neurodegenerative models | |

| Anti-inflammatory | Modulation of cytokine production |

1. Antioxidant Studies

In a study examining the antioxidant capacity of related compounds, tert-butyl derivatives were found to significantly reduce lipid peroxidation in vitro. This suggests a potential for protective effects against oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do they influence its reactivity?

- Answer : The compound features a pyrrolidine ring with three stereogenic centers (2S,3S,4R), a tert-butyl carbamate protecting group, and multiple hydroxyl/hydroxymethyl substituents. These groups dictate its solubility, stability, and hydrogen-bonding capacity. The stereochemistry at positions 2, 3, and 4 is critical for interactions with chiral enzymes or receptors, as seen in analogous pyrrolidine derivatives . The tert-butyl group enhances stability against hydrolysis, making it suitable for multi-step syntheses .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- Answer : A typical route involves:

Ring formation : Cyclization of protected amino alcohols or ketones using Mitsunobu conditions or reductive amination.

Functionalization : Selective hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic catalysis to install the 3,4-dihydroxy groups .

Protection : Introduction of the tert-butyl carbamate group using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

Limitations : Low yields (<50%) in stereoselective hydroxylation steps and competing side reactions (e.g., over-oxidation) require careful optimization .

Q. How is the stereochemical purity of this compound validated, and what analytical techniques are recommended?

- Answer :

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : - and -NMR to confirm diastereotopic proton splitting and coupling constants (e.g., ) .

- Optical Rotation : Compare values with literature data (e.g., for related intermediates) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) impact the regioselectivity of hydroxylation in pyrrolidine derivatives like this compound?

- Answer :

- Solvent polarity : Polar aprotic solvents (e.g., THF) favor equatorial hydroxylation due to transition-state stabilization, while non-polar solvents (toluene) may skew axial attack .

- Catalysts : OsO-mediated dihydroxylation with chiral ligands (e.g., (DHQD)PHAL) achieves >90% enantiomeric excess (ee) for 3,4-diols .

- Temperature : Lower temperatures (0–5°C) reduce epimerization risks during Boc protection .

Q. What strategies mitigate decomposition or epimerization during deprotection of the tert-butyl group in acidic/basic conditions?

- Answer :

- Acidic Deprotection : Use TFA in dichloromethane at 0°C to minimize carbocation formation and subsequent epimerization .

- Alternative Protecting Groups : For acid-sensitive intermediates, consider Fmoc or Alloc groups cleaved under milder conditions (e.g., piperidine or Pd catalysis) .

- Stabilization : Add scavengers (e.g., triethylsilane) to trap reactive intermediates during deprotection .

Q. How can computational modeling (e.g., DFT) predict the compound’s stability under varying pH or temperature conditions?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for labile groups (e.g., tert-butyl carbamate).

- pKa Prediction : Tools like MarvinSketch estimate hydroxyl group pKa (~12–14), guiding buffer selection for stability studies .

- MD Simulations : Simulate aqueous solubility and aggregation propensity using force fields (e.g., AMBER) .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.